1-(4-phenoxybutyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole
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Overview
Description
1-(4-PHENOXYBUTYL)-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodiazole core, a phenoxybutyl group, and a phenylethenyl moiety. Its structural complexity and functional groups make it a versatile molecule for various applications in chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-(4-PHENOXYBUTYL)-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxybutyl Intermediate: This step involves the reaction of 4-bromobutyl bromide with phenol in the presence of a base such as potassium carbonate to form 4-phenoxybutyl bromide.
Synthesis of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-PHENOXYBUTYL)-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-PHENOXYBUTYL)-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications:
Biology: The compound has been studied for its potential as an antimicrobial and antiviral agent.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-PHENOXYBUTYL)-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-PHENOXYBUTYL)-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE can be compared with similar compounds such as:
4-Phenoxybutyl Bromide: This compound is a key intermediate in the synthesis of the target compound and shares some structural similarities.
4-Phenoxy-1-Butanol: Another intermediate that can be used in the synthesis of various derivatives.
Phenylethenyl Benzodiazole Derivatives: These compounds share the benzodiazole core and phenylethenyl group but differ in other substituents, leading to different properties and applications.
The uniqueness of 1-(4-PHENOXYBUTYL)-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C25H24N2O |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-(4-phenoxybutyl)-2-[(E)-2-phenylethenyl]benzimidazole |
InChI |
InChI=1S/C25H24N2O/c1-3-11-21(12-4-1)17-18-25-26-23-15-7-8-16-24(23)27(25)19-9-10-20-28-22-13-5-2-6-14-22/h1-8,11-18H,9-10,19-20H2/b18-17+ |
InChI Key |
YIFWLMUNZRCKQZ-ISLYRVAYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CCCCOC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CCCCOC4=CC=CC=C4 |
Origin of Product |
United States |
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